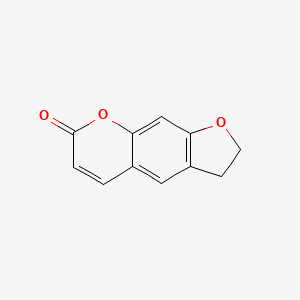

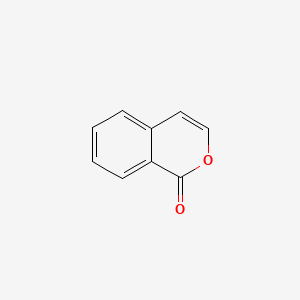

Isocoumarin

Overview

Description

Isocoumarin is a naturally occurring compound found in a variety of plants, including herbs, vegetables, and fruits. It is a major component of many essential oils, and has been used for centuries in traditional medicine. This compound has a wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential to act as a neuroprotectant.

Scientific Research Applications

Cytotoxic and Apoptosis-Inducing Effects

Isocoumarins, particularly 8-amido derivatives, have been studied for their cytotoxic and apoptosis-inducing effects against breast cancer cells. For instance, certain compounds have shown significant cytotoxicity against human breast cancer MCF-7 and MDA-MB-231 cells, with less toxicity to non-tumorigenic cells. Studies also indicate the apoptotic effects of these compounds, as evidenced by Annexin V/PI double staining, DAPI-PI immunostaining, H&E staining, and scanning electron microscopy (Das et al., 2021).

Broad Pharmacological Applications

Isocoumarins are recognized for their extensive range of pharmacological applications. They are abundant in microbes and higher plants and exhibit activities such as antifungal, antimicrobial, anti-inflammatory, anticancer, and more. Recent literature highlights the structural diversity and varied biological activities of these natural products (Saeed, 2016).

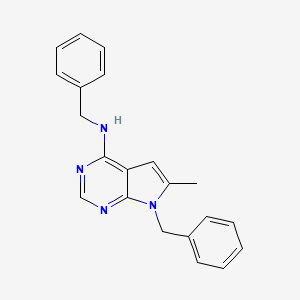

Neurotrophin Receptor TrkB Modulation

Isocoumarin derivatives have been identified as agonists at the TrkB receptor. For instance, 8-hydroxy-3-aryl this compound has been found to activate the TrkB receptor in primary cortical neurons, modulating markers of synaptic plasticity and increasing dendritic arborization. This suggests potential therapeutic applications for various central nervous system disorders (Sudarshan et al., 2019).

Antiplasmodial Activity

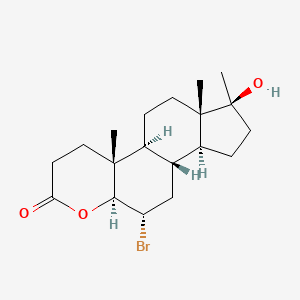

This compound derivatives have demonstrated potent antimalarial activities. Some compounds, especially those with all-cis stereochemistry, have shown strong antiplasmodial activity with notable IC50 values. These compounds inhibit hemozoin polymerization, decrease mitochondrial membrane potential, and inhibit P. falciparum DNA gyrase, indicating a multi-faceted mechanism of action against malaria (Coronado et al., 2021).

Antioxidant Activities

Isocoumarins have been evaluated for their radical scavenging and antioxidant activities. Certain this compound compounds have been found to scavenge free radicals effectively and inhibit superoxide anion radical formation. These activities are potentially significant for developing therapies against oxidative stress-related diseases (Tianpanich et al., 2011).

Antimicrobial and Antifungal Properties

This compound derivatives isolated from endophytic fungi have shown promising antimicrobial, antifungal, and antialgal activities. Compounds like monocerin and its derivatives exhibit significant activity against various microbial strains, suggesting their potential application in treating microbial infections (Zhang et al., 2008).

Mitotic Phase Arrest and Apoptosis in Multiple Myeloma Cells

A novel this compound derivative, 185322, has been found to induce mitotic phase arrest and apoptosis in human multiple myeloma cells. This compound disrupts mitosis and activates an apoptotic response, demonstrating its potential as a therapeutic agent for treating multiple myeloma (Kawano et al., 2006).

Mechanism of Action

Isocoumarin, also known as 1H-2-Benzopyran-1-one, is a lactone , a type of natural organic compound. It has been the subject of extensive research due to its diverse biological and pharmacological activities. This article aims to provide a comprehensive overview of the mechanism of action of this compound.

Target of Action

The primary targets of this compound are enzymes such as aromatase . Aromatase is the main culprit in estrogen overproduction in estrogen-dependent breast cancer (EDBC), making it a significant target for the effective treatment of EDBC .

Mode of Action

This compound interacts with its targets, leading to changes in their function. For instance, this compound derivatives have been shown to inhibit hemozoin polymerization and decrease the mitochondrial membrane potential . They also inhibit P. falciparum DNA gyrase .

Biochemical Pathways

This compound is biosynthesized from 40-coumaroyl-S-CoA in three steps: 60-hydroxylation, trans–cis isomerization of the exocyclic double bond, and lactonization . The 60 (ortho) hydroxylation catalyzed by 2-oxoglutarate-dependent dioxygenase F60H1 is the first and most important step in biosynthesis .

Pharmacokinetics

Upon oral ingestion of this compound, human plasma samples show that, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . This is explained by this compound’s significant first-pass metabolism by cytochrome P450 2A6 to umbelliferone .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, this compound derivatives have shown selective cytotoxic activities against H460, A549, and HCT116 cancer cell lines . They also exhibit a high therapeutic index, high selectivity, and a notable drug-like profile .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the synthesis of this compound derivatives can be achieved via a copper(I)-catalyzed domino reaction in DMF under the action of K3PO4 at 90-120°C . This suggests that the synthesis and action of this compound can be influenced by factors such as temperature and the presence of certain catalysts.

Future Directions

Biochemical Analysis

Biochemical Properties

Isocoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with polyketide synthases, which are responsible for the biosynthesis of this compound in microorganisms. These enzymes facilitate the formation of the this compound core structure through a series of condensation and cyclization reactions . Additionally, this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, thereby affecting neurotransmitter regulation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes . Moreover, this compound can inhibit the proliferation of certain bacterial cells by disrupting their cell wall synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, this compound inhibits the enzyme acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged inhibition of bacterial growth and persistent induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, this compound can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. This compound has also been shown to influence the biosynthesis of secondary metabolites in microorganisms by modulating the activity of polyketide synthases .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, this compound can be taken up by cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize in the mitochondria, where it can induce mitochondrial dysfunction and trigger apoptosis in cancer cells . The precise localization of this compound within cells can determine its effectiveness in modulating cellular processes.

Properties

IUPAC Name |

isochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZZFVDIZRWADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060080 | |

| Record name | 1H-2-Benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-31-6 | |

| Record name | Isocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2-Benzopyran-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-2-Benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-isochromen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR89982S3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

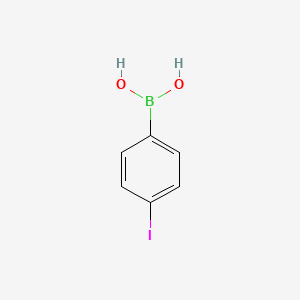

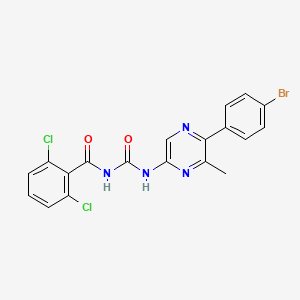

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

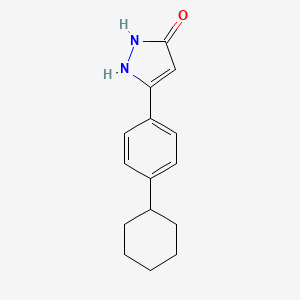

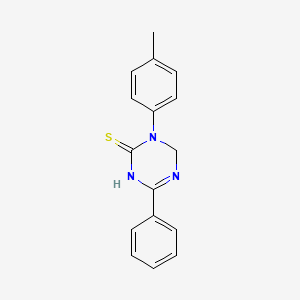

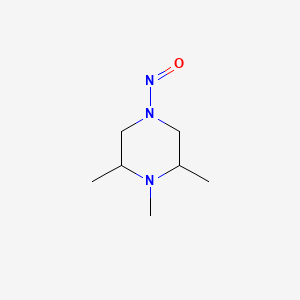

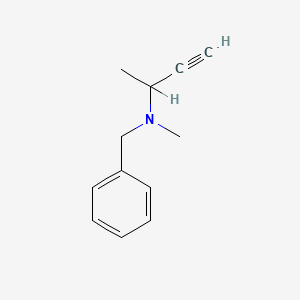

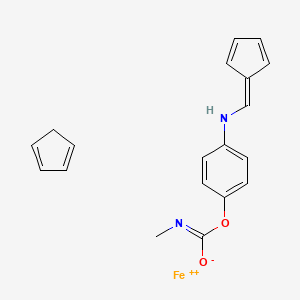

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)

![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)

![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)